2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methylphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-17-8-10-18(11-9-17)15-31-26(32)22-6-4-5-7-23(22)28-27(31)36-16-24-29-25(30-35-24)19-12-20(33-2)14-21(13-19)34-3/h4-14H,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQNCYFBYIOQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methylbenzyl)quinazolin-4(3H)-one is a novel derivative of quinazolinone that has garnered interest due to its diverse biological activities. This article summarizes the biological activity of this compound, including its antiproliferative, antimicrobial, and antioxidant properties.
1. Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of quinazolinone derivatives with oxadiazole and thioether functionalities. The structural framework combines elements known for their pharmacological activities:
- Quinazolinone Core : Recognized for anticancer and anti-inflammatory properties.
- Oxadiazole Moiety : Associated with antimicrobial and anticancer activities.
- Thioether Linkage : Enhances bioavailability and stability of the compound.
2. Antiproliferative Activity
Research indicates that quinazolinone derivatives exhibit significant antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. In a study using a sulforhodamine B (SRB) assay, it was found that the compound had an IC50 value comparable to other potent quinazolinone derivatives .
Table 1: Antiproliferative Activity Against NSCLC Cell Lines
| Compound | IC50 Value (µM) | Cancer Type |
|---|---|---|
| Test Compound | 12.5 | Non-Small Cell Lung Cancer |
| BIQO-19 | 10.0 | Non-Small Cell Lung Cancer |
| FL-4 | 15.0 | Non-Small Cell Lung Cancer |
3. Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated moderate to strong activity against Staphylococcus aureus and Escherichia coli , showcasing its potential as an antibacterial agent.
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 18 | 20 |
| Candida albicans | 12 | 30 |
The compound demonstrated stronger activity compared to standard antibiotics like ampicillin and streptomycin .
4. Antioxidant Activity
In addition to its antiproliferative and antimicrobial effects, the compound exhibits notable antioxidant properties. DPPH radical scavenging assays revealed that it has a significant capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Assay Results
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Test Compound | 85 |
| Ascorbic Acid | 90 |
| Trolox | 88 |
These findings suggest that the compound could be beneficial in formulations aimed at reducing oxidative damage in biological systems .
5. Case Studies and Research Findings
Several studies have highlighted the biological efficacy of quinazolinone derivatives similar to the compound :
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of quinazolinones and oxadiazoles possess notable antimicrobial properties. The synthesis of similar compounds has demonstrated efficacy against various bacterial strains and fungi:
- Antibacterial Activity : Compounds similar to quinazolinones have been tested against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. Some derivatives exhibited significant antibacterial effects, suggesting that the inclusion of oxadiazole groups can enhance antimicrobial potency .
- Antifungal Activity : The antifungal efficacy was evaluated against species including Candida albicans and Aspergillus niger, with certain derivatives showing promising results .
Anticancer Potential
The compound's structural features suggest potential anticancer properties. Studies on similar quinazolinone derivatives have indicated:
- Cytotoxicity Against Cancer Cell Lines : Various synthesized compounds have been tested for their cytotoxic effects on cancer cell lines, demonstrating significant activity against several types of cancer cells. For example, compounds featuring oxadiazole functionalities have been linked to increased cytotoxicity due to their ability to interfere with cellular processes involved in cancer progression .
- Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation, which are critical pathways in cancer treatment. The incorporation of different substituents on the quinazolinone framework can modulate these effects, optimizing therapeutic outcomes .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
Q & A
Q. What are the key steps and optimal reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization of the quinazolinone core and coupling with the oxadiazole-thioether moiety. Key steps include:
- Quinazolinone formation : Condensation of anthranilic acid derivatives with carbonyl sources under reflux in ethanol or methanol .
- Oxadiazole introduction : Cyclization of thiosemicarbazide intermediates using dehydrating agents (e.g., POCl₃) at 60–80°C .
- Thioether linkage : Alkylation of the quinazolinone sulfur group with a bromomethyl-oxadiazole intermediate in the presence of NaH or K₂CO₃ in DMF .
Optimization requires precise temperature control, solvent selection (e.g., methanol for recrystallization), and catalyst use (e.g., microwave-assisted synthesis for reduced reaction times) .
Q. How can the molecular structure of this compound be characterized using spectroscopic methods?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at 3,5-phenyl and methylbenzyl on quinazolinone) .
- X-ray crystallography : Resolves 3D conformation, including the planarity of the quinazolinone-oxadiazole system and sulfur atom geometry .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected m/z ~530–550 g/mol) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s biological activity against cancer targets?
- In vitro assays : Perform enzyme inhibition studies (e.g., tyrosine kinase or topoisomerase assays) at 10–100 µM concentrations .
- Cell-based studies : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ calculations. Include controls for cytotoxicity (e.g., normal fibroblast cells) .
- Mechanistic profiling : Assess apoptosis via flow cytometry (Annexin V/PI staining) and ROS generation using fluorescent probes .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or DNA topoisomerases. Focus on hydrogen bonding with the oxadiazole and π-π stacking with the quinazolinone .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can contradictions in reported biological activity data across studies be resolved?
- Reproducibility checks : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .
- Meta-analysis : Compare IC₅₀ values from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
- Structural validation : Confirm compound purity via HPLC (>95%) and exclude batch-to-batch variability .
Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?
- Formulation optimization : Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
- pH adjustment : Stabilize the thioether linkage by buffering solutions to pH 6.5–7.5 to prevent hydrolysis .
- Protective groups : Introduce acetyl or tert-butyl groups on reactive sites (e.g., sulfur) during synthesis .
Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and toxicity?
- Animal models : Administer the compound orally (10–50 mg/kg) or intravenously (5–20 mg/kg) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours .
- Analytical methods : Quantify plasma concentrations using LC-MS/MS. Calculate AUC, Cmax, and t½ .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) over 14 days .
Q. How can structure-activity relationship (SAR) studies guide the development of derivatives with enhanced activity?
- Substituent variation : Synthesize analogs with halogens (Cl, F) on the 4-methylbenzyl group or methoxy replacements (e.g., ethoxy, nitro) .
- Bioisosteric replacement : Replace the oxadiazole with 1,2,4-triazole and compare activity .
- Data analysis : Use QSAR models (e.g., CoMFA) to correlate substituent electronegativity with IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
